DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE
Brand Name: Vulcanchem
CAS No.: 66498-59-7
VCID: VC2445362
InChI: InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+
SMILES: CCOP(=O)(C=CCBr)OCC
Molecular Formula: C7H14BrO3P
Molecular Weight: 257.06 g/mol

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

CAS No.: 66498-59-7

Cat. No.: VC2445362

Molecular Formula: C7H14BrO3P

Molecular Weight: 257.06 g/mol

* For research use only. Not for human or veterinary use.

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE - 66498-59-7

Specification

CAS No. 66498-59-7
Molecular Formula C7H14BrO3P
Molecular Weight 257.06 g/mol
IUPAC Name (E)-3-bromo-1-diethoxyphosphorylprop-1-ene
Standard InChI InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+
Standard InChI Key YTQMZWCJYREOLX-FNORWQNLSA-N
Isomeric SMILES CCOP(=O)(/C=C/CBr)OCC
SMILES CCOP(=O)(C=CCBr)OCC
Canonical SMILES CCOP(=O)(C=CCBr)OCC

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a phosphonate ester containing a brominated alkenyl group with a specific E (trans) stereochemistry. The compound is characterized by the following identifiers:

PropertyValue
CAS Registry Number66498-59-7
Molecular FormulaC7H14BrO3P
Molecular Weight257.06 g/mol
IUPAC Name(E)-3-bromo-1-diethoxyphosphorylprop-1-ene
InChIInChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+
InChIKeyYTQMZWCJYREOLX-FNORWQNLSA-N
SMILESCCOP(=O)(/C=C/CBr)OCC

The compound features a central carbon-carbon double bond with a trans (E) configuration, connecting a diethoxyphosphoryl group to a bromoethyl moiety .

Synonyms and Alternative Nomenclature

This compound is identified by various names in the scientific and commercial literature:

  • Diethyl (3-bromoprop-1-en-1-yl)phosphonate

  • Diethyl (3-bromoprop-1-(E)-en-1-yl)phosphonate

  • (E)-3-Bromo-1-diethoxyphosphoryl-prop-1-ene

  • Diethyl 3-bromo-1-propene phosphonate

  • DIETHYL3-BROMO-1-PROPENEPHOSPHONATE

  • Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate

  • (E)-diethyl 3-bromoprop-1-enylphosphonate

  • Diethyl 3-bromo-trans-1-propenylphosphonate

These naming variations reflect different chemical nomenclature conventions while describing the same molecular structure.

Physical and Chemical Properties

Physical Properties

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE exists as a clear yellow liquid at room temperature with specific physical characteristics that are important for its handling, purification, and application in chemical synthesis .

PropertyValue
Physical StateClear yellow liquid
Density1.34 g/cm³
Refractive Index1.479-1.481
Boiling Point75°C (at 1 mmHg)
Melting PointNot specified in literature
Flash PointNot specified for this compound

The compound's relatively high boiling point under reduced pressure indicates a moderate to high molecular weight consistent with its structure, while its liquid state facilitates handling in laboratory applications .

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups:

  • The bromine atom serves as an excellent leaving group, making the compound suitable for nucleophilic substitution reactions.

  • The carbon-carbon double bond allows for addition reactions typical of alkenes.

  • The phosphonate group can participate in various transformations, including Horner-Wadsworth-Emmons reactions.

These reactive sites make DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE a versatile building block in organic synthesis .

Synthesis and Preparation Methods

Synthetic Routes

The primary synthetic route to DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE involves bromination of phosphonic acid, P-(1E)-1-propen-1-yl-, diethyl ester. This process introduces a bromine atom into the propene chain through a controlled reaction sequence.

A key reference for the synthesis is documented in Synthetic Communications (Volume 17, page 1735, 1987), which details specific reaction conditions and yields . The DOI for this publication is 10.1080/00397918708063992, providing access to detailed experimental procedures .

Laboratory Preparation

The laboratory preparation typically involves:

  • Starting with diethyl vinylphosphonate or a related precursor

  • Performing a controlled bromination reaction

  • Purification via distillation or chromatographic techniques

  • Quality control via spectroscopic methods (NMR, IR)

The compound can be produced at high purity levels (≥95%) suitable for research and further synthetic applications .

Applications in Chemical Synthesis

As a Synthetic Intermediate

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE serves as a valuable intermediate in several chemical transformations:

  • It acts as a key precursor in the synthesis of γ-amino-α,β-unsaturated phosphonates through substitution-elimination sequences with primary amines .

  • The bromine functionality allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.

  • The phosphonate group can be utilized in olefination reactions, including modified Horner-Wadsworth-Emmons processes.

Biological Applications of Derivatives

The derivatives of this compound, particularly γ-amino-α,β-unsaturated phosphonates, have significant biological importance:

  • These compounds can function as NMDA (N-methyl-D-aspartate) receptor antagonists with potential applications in treating epilepsy, ischemia, and migraines .

  • Some derivatives exhibit antimicrobial activity with clinical applications .

  • The structural diversity accessible through modification of the parent compound allows for the development of compounds with varied biological activities.

The literature indicates that a straightforward multigram synthesis of γ-amino-α,β-unsaturated phosphonates is achievable via a substitution-elimination sequence of dibromophosphonates with primary amines .

Hazard TypeClassificationGHS Code
Skin IrritationCategory 2H315
Eye IrritationCategory 2H319
Respiratory Tract IrritationCategory 3H335

The compound is labeled with the signal word "Warning" and is associated with the GHS07 pictogram (Exclamation Mark/Irritant) .

SupplierLocationPurity Specification
MolCoreGlobalNLT 97%
J & K SCIENTIFIC LTD.ChinaNot specified
Meryer Chemical TechnologyChinaNot specified
TCI ChemicalGlobalNot specified
Various othersGlobal95-98% typically

The compound is generally supplied as a liquid in appropriate chemical containers with safety documentation .

Analytical Characterization

Spectroscopic Properties

Spectroscopic methods for characterizing DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ³¹P NMR provides specific information about the phosphonate group

    • ¹H and ¹³C NMR confirm the presence and configuration of the double bond

  • Infrared (IR) spectroscopy:

    • Characteristic bands for P=O, C=C, and C-Br stretching vibrations

These techniques are crucial for confirming the structure, purity, and stereochemistry (E configuration) of the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator